Cas no 2397574-36-4 (4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate)
![4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate structure](https://ja.kuujia.com/scimg/cas/2397574-36-4x500.png)
4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 2397574-36-4
- EN300-37153352
- 4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate
- 4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate
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- インチ: 1S/C14H11F3O3S2/c1-10-2-8-13(9-3-10)22(18,19)20-11-4-6-12(7-5-11)21-14(15,16)17/h2-9H,1H3
- InChIKey: FJINALDUMWNJMA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC(=CC=1)SC(F)(F)F
計算された属性
- せいみつぶんしりょう: 348.01017104g/mol
- どういたいしつりょう: 348.01017104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 77Ų
4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153352-0.1g |
4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate |
2397574-36-4 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37153352-0.5g |
4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate |
2397574-36-4 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37153352-2.5g |
4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate |
2397574-36-4 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37153352-0.05g |
4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate |
2397574-36-4 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37153352-0.25g |
4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate |
2397574-36-4 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
Enamine | EN300-37153352-5.0g |
4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate |
2397574-36-4 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-37153352-1.0g |
4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate |
2397574-36-4 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37153352-10.0g |
4-[(trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate |
2397574-36-4 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 |
4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonateに関する追加情報
4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate (CAS No. 2397574-36-4): A Comprehensive Overview
4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate (CAS No. 2397574-36-4) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 2397574-36-4, is characterized by its unique molecular structure, which includes a trifluoromethyl sulfanyl group and a 4-methylbenzene sulfonate moiety. These structural features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biological probes.
The molecular formula of 4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate is C16H13F3O3S2, with a molecular weight of approximately 368.39 g/mol. The compound's chemical structure is composed of a benzene ring substituted with a trifluoromethyl sulfanyl group and another benzene ring substituted with a methyl group and a sulfonate group. This intricate arrangement imparts the molecule with distinct physical and chemical properties, making it an intriguing subject for both academic research and industrial applications.
In recent years, the study of 4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate has been enriched by several groundbreaking findings. One notable area of research involves its potential as a scaffold for the development of new pharmaceutical agents. The trifluoromethyl sulfanyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design. Additionally, the sulfonate group can improve the water solubility and bioavailability of the compound, further enhancing its therapeutic potential.
A study published in the Journal of Medicinal Chemistry highlighted the use of 4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate as a key intermediate in the synthesis of potent inhibitors for specific enzymes involved in various diseases. The researchers demonstrated that derivatives of this compound exhibited significant inhibitory activity against key targets, such as kinases and proteases, which are implicated in conditions like cancer and neurodegenerative disorders. This finding underscores the versatility and potential of CAS No. 2397574-36-4 in drug discovery.
Beyond its role in pharmaceutical research, 4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate has also been explored for its applications in chemical biology. The compound's unique structure makes it an excellent candidate for use as a fluorescent probe or imaging agent. Fluorescent probes derived from this scaffold have shown promise in cellular imaging studies, allowing researchers to visualize specific biological processes with high precision and sensitivity.
In the context of environmental chemistry, the stability and reactivity of CAS No. 2397574-36-4 have been investigated to understand its behavior in different environmental conditions. Studies have shown that the compound exhibits good stability under various pH levels and temperatures, making it suitable for use in diverse chemical processes. However, it is important to note that proper handling and storage protocols should be followed to ensure safety and maintain the integrity of the compound.
The synthesis of 4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate typically involves multi-step reactions, including substitution, sulfonation, and fluorination processes. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, reducing costs and improving yield. These improvements have facilitated its broader application in both academic and industrial settings.
In conclusion, 4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate (CAS No. 2397574-36-4) is a versatile organic compound with significant potential in medicinal chemistry, pharmaceutical research, chemical biology, and environmental chemistry. Its unique structural features and favorable properties make it an attractive candidate for various applications, from drug development to advanced imaging techniques. As research continues to uncover new insights into its behavior and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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